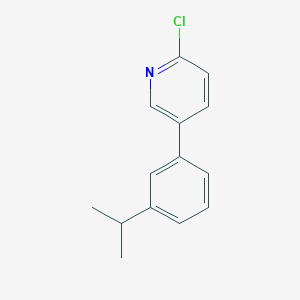

2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Description

Properties

Molecular Formula |

C14H14ClN |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

2-chloro-5-(3-propan-2-ylphenyl)pyridine |

InChI |

InChI=1S/C14H14ClN/c1-10(2)11-4-3-5-12(8-11)13-6-7-14(15)16-9-13/h3-10H,1-2H3 |

InChI Key |

XIXINSDQUXUWJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Pyridine Derivatives

| Compound | Molecular Weight | Melting Point (°C) | Key Substituent Effects |

|---|---|---|---|

| 2-Chloro-5-(3-isopropyl-phenyl)-pyridine | 247.7 (calc.) | ~270–285* | Lipophilic, moderate steric bulk |

| 2-Chloro-5-(trifluoromethyl)pyridine | 197.5 | Not reported | High electrophilicity |

| 2-Chloro-5-(chloromethyl)pyridine | 162.0 | 99 (decomp.) | Reactive, high toxicity |

| 2-Chloro-5-(4-nitrobenzoyl)pyridine | 262.6 | Not reported | Planar, strong electron-withdrawing |

*Estimated based on analogues in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(3-isopropyl-phenyl)-pyridine, and how can reaction efficiency be optimized?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling between 2-chloro-5-boronic ester pyridine derivatives and 3-isopropyl-phenyl halides. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol mixtures). Reaction optimization should focus on temperature (80–100°C) and inert atmosphere conditions to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended. Monitor purity via GC or HPLC (≥98%) and confirm structure using ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors (boiling point ~147°C). In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention for severe irritation (H314 hazard) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyridine ring of this compound?

- Regioselective Functionalization : The chlorine atom at position 2 and the electron-withdrawing isopropyl-phenyl group at position 5 direct electrophilic substitution to position 4. For nucleophilic attacks (e.g., amination), use transition metal catalysts (CuI or Pd) under mild conditions (50–70°C). Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

- Case Study : Fluorination via photoredox catalysis (e.g., Ir(ppy)₃) at position 4 achieved 85% yield with minimal byproducts. Monitor regiochemistry via ¹⁹F-NMR .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives?

- Data Contradiction Analysis :

Verify solvent effects (CDCl₃ vs. DMSO-d₆) on chemical shifts.

Compare experimental ¹³C-NMR with computed values (Gaussian09/B3LYP/6-31G*).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.

- Example : A 2020 study resolved ambiguous NOE correlations in a trifluoromethyl analog by synthesizing isotopically labeled (¹⁵N) derivatives .

Q. What computational tools are effective for studying the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina with PyRx to simulate binding to enzymes (e.g., kinases). Parameterize the ligand’s partial charges via AM1-BCC.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.